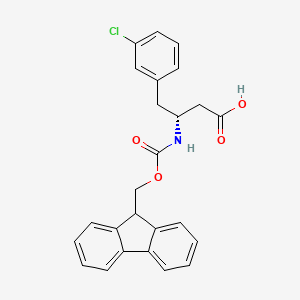

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butansäure

Übersicht

Beschreibung

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is often used as a building block in the synthesis of various peptides and pharmaceutical agents due to its unique structural properties.

Wissenschaftliche Forschungsanwendungen

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid is widely used in:

Chemistry: As a building block in peptide synthesis and as a protecting group for amines.

Biology: In the study of enzyme-substrate interactions and protein folding.

Medicine: As a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

Industry: In the production of specialty chemicals and advanced materials.

Wirkmechanismus

Target of Action

The primary target of Fmoc-®-3-amino-4-(3-chlorophenyl)-butyric acid is the amine group . The compound is used as a protecting group for amines in organic synthesis .

Mode of Action

The compound interacts with its target through the Fmoc protection mechanism . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The compound affects the solid-phase peptide synthesis (SPPS) pathway .

Pharmacokinetics

The compound’s adme properties and their impact on bioavailability would be crucial for its use in proteomics research .

Result of Action

The result of the compound’s action is the protection of the amine group during peptide synthesis . This allows for the selective addition of amino acids in peptide chains .

Action Environment

The action of Fmoc-®-3-amino-4-(3-chlorophenyl)-butyric acid is influenced by the pH of the environment . The compound is base-labile, meaning it is sensitive to basic conditions . Therefore, the pH of the environment can influence the compound’s efficacy and stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid typically involves the following steps:

Protection of the amine group: The amine group of the starting material is protected using 9H-fluoren-9-ylmethoxycarbonyl chloride to form the fluorenylmethoxycarbonyl (Fmoc) derivative.

Formation of the butanoic acid backbone: The protected amine is then coupled with a suitable butanoic acid derivative under basic conditions to form the desired product.

Deprotection: The Fmoc group is removed under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under suitable conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium hydroxide in tetrahydrofuran under aerobic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

Oxidation: Fluorenones and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted chlorophenyl derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid

- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chlorophenyl)butanoic acid

Uniqueness

Compared to similar compounds, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid has a unique combination of structural features that enhance its reactivity and specificity in chemical reactions. The presence of the 3-chlorophenyl group provides distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules .

Biologische Aktivität

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid is a synthetic compound characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) group and a chlorophenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid is C25H22ClNO4, with a molecular weight of approximately 435.9 g/mol. The structure features:

- Fluorenyl Group : Enhances stability and solubility.

- Chlorophenyl Moiety : May contribute to biological activity through interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. The fluorenyl derivatives have shown effectiveness against various bacterial strains, including multi-drug resistant strains. In particular, studies have demonstrated that the presence of electron-withdrawing groups like chlorine can enhance the antimicrobial activity against both planktonic and biofilm states of bacteria .

Anticancer Potential

Fluorenone derivatives have been investigated for their anticancer effects due to their ability to interact with cellular mechanisms involved in proliferation and apoptosis. Some studies suggest that (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid may act as an inhibitor of key enzymes involved in cancer cell metabolism, potentially leading to reduced tumor growth .

The mechanisms by which (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid exerts its biological effects are still under investigation. However, several potential pathways have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, such as the enoyl acyl carrier protein reductase (ENR), which is crucial for fatty acid biosynthesis in bacteria .

- Cellular Interaction : The fluorenyl group may enhance cellular uptake and interaction with target proteins or nucleic acids, leading to altered cellular functions .

Study 1: Antimicrobial Efficacy

A study conducted on various fluorenone derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the chlorophenyl moiety enhanced the compounds' efficacy against resistant bacterial strains .

Study 2: Anticancer Activity

Research focusing on fluorenone derivatives showed promising results in inhibiting cancer cell proliferation. The introduction of various substituents on the fluorenone scaffold was found to influence cytotoxicity levels significantly, suggesting that (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid could be a lead compound for developing new anticancer agents .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chlorophenol | Chlorinated phenol | Antimicrobial |

| Fluorenone | Fluorene derivative | Anticancer |

| Phenylalanine | Amino acid | Nutritional/Metabolic |

The comparative analysis highlights that while structurally similar compounds exhibit diverse biological activities, the unique combination of functional groups in (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-chlorophenyl)butanoic acid allows it to stand out in terms of potential therapeutic applications.

Eigenschaften

IUPAC Name |

(3R)-4-(3-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO4/c26-17-7-5-6-16(12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKZBMVPIFVGPV-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426574 | |

| Record name | (3R)-4-(3-Chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331763-57-6 | |

| Record name | (βR)-3-Chloro-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-4-(3-Chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.